Linsitinib-d3
CAS No.:
Cat. No.: VC16672583
Molecular Formula: C26H23N5O
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23N5O |
|---|---|
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-(trideuteriomethyl)cyclobutan-1-ol |
| Standard InChI | InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)/i1D3 |
| Standard InChI Key | PKCDDUHJAFVJJB-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O |
| Canonical SMILES | CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O |
Introduction
Chemical Structure and Deuteration Strategy
Linsitinib-d3 (C₂₆H₂₀D₃N₅O) is derived from linsitinib through selective deuteration at three hydrogen positions within its molecular framework. The parent compound, linsitinib, features an imidazo[1,5-a]pyrazine core substituted with a 2-phenylquinolin-7-yl group, a cis-3-hydroxy-3-methylcyclobutyl moiety, and an amino group . Deuterium incorporation occurs at metabolically vulnerable sites, typically carbon-deuterium (C-D) bonds in the cyclobutyl or aromatic regions, to retard oxidative metabolism by cytochrome P450 enzymes .
Table 1: Key Structural and Physicochemical Properties of Linsitinib-d3
| Property | Linsitinib-d3 | Linsitinib (Parent) |
|---|---|---|
| Molecular Formula | C₂₆H₂₀D₃N₅O | C₂₆H₂₃N₅O |
| Molecular Weight | 424.5 g/mol | 421.5 g/mol |
| Deuterium Positions | 3 (Specific sites undisclosed) | N/A |
| IC₅₀ (IGF-1R) | ~35 nM (estimated) | 35 nM |
| IC₅₀ (IR) | ~75 nM (estimated) | 75 nM |
The deuterium isotope effect in Linsitinib-d3 is anticipated to prolong its half-life by reducing first-pass metabolism, thereby enhancing bioavailability and enabling less frequent dosing compared to linsitinib .
Mechanism of Action and Target Inhibition
Linsitinib-d3 operates as a competitive ATP-binding inhibitor within the tyrosine kinase domains of IGF-1R and IR. By preventing autophosphorylation of these receptors, it disrupts downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cellular proliferation, survival, and differentiation .
IGF-1R and IR Signaling in Disease
IGF-1R overexpression is implicated in numerous cancers, such as breast, lung, and colorectal carcinomas, where it promotes tumor growth and metastasis . In TED, aberrant IGF-1R activity on orbital fibroblasts and thyrocytes drives inflammation, glycosaminoglycan production, and tissue remodeling . Linsitinib-d3’s dual receptor inhibition offers a multimodal approach to counteract these pathological processes.
Table 2: Preclinical Efficacy of Linsitinib (Parent) in Disease Models
These findings suggest that Linsitinib-d3, by preserving the pharmacological activity of its parent compound, could achieve similar or superior efficacy in clinical settings.
Preclinical and Clinical Development
While Linsitinib-d3 remains in preclinical evaluation, its parent compound has advanced to Phase 2b trials for TED (NCT05276063) and earlier-phase oncology studies . Key insights from these trials inform the deuterated derivative’s development:
Thyroid Eye Disease Applications
In a TSHR-immunized mouse model, linsitinib reduced autoimmune responses and orbital pathology by 50–70%, irrespective of disease stage . Linsitinib-d3’s enhanced pharmacokinetics could amplify these effects, particularly in late-stage TED characterized by fibrotic remodeling.
Anticancer Activity
Linsitinib has shown antiproliferative effects in xenograft models of adrenocortical carcinoma and Ewing’s sarcoma, with tumor volume reductions of 60–80% at 60 mg/kg doses . Deuterated analogs like Linsitinib-d3 may achieve comparable efficacy at lower doses, minimizing off-target effects.
Comparative Analysis with Related Inhibitors
Linsitinib-d3 distinguishes itself from other IGF-1R/IR inhibitors through its deuterium-enhanced profile.
Table 3: Select IGF-1R/IR Inhibitors and Key Differentiators
| Compound | Target Specificity | Unique Attributes |
|---|---|---|
| Linsitinib-d3 | IGF-1R, IR | Deuterated; improved metabolic stability |
| Picropodophyllin | IGF-1R | Natural product; limited oral bioavailability |
| BMS-754807 | IGF-1R, IR | Broader kinase inhibition; higher toxicity risk |
| Teprotumumab | IGF-1R | Monoclonal antibody; IV administration |
This table underscores Linsitinib-d3’s potential to combine oral bioavailability with sustained receptor blockade, positioning it as a versatile therapeutic candidate.
Future Directions and Clinical Implications
Ongoing research aims to validate Linsitinib-d3’s preclinical efficacy and safety, with a focus on dose-ranging studies and combination regimens. In oncology, pairing Linsitinib-d3 with checkpoint inhibitors or chemotherapeutic agents could exploit synergistic antitumor effects. For TED, its oral administration route offers a practical advantage over biologic therapies like teprotumumab, which require intravenous infusion .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume